C.I. Vat violet 1
CAS No.: 1324-55-6
Cat. No.: VC0523882
Molecular Formula: C34H14Cl2O2
Molecular Weight: 525.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1324-55-6 |
---|---|
Molecular Formula | C34H14Cl2O2 |
Molecular Weight | 525.4 g/mol |
IUPAC Name | 19,33-dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione |
Standard InChI | InChI=1S/C34H14Cl2O2/c35-25-13-23-18-10-12-22-32-28(18)24(14-26(36)30(32)16-6-2-4-8-20(16)34(22)38)17-9-11-21-31(27(17)23)29(25)15-5-1-3-7-19(15)33(21)37/h1-14H |
Standard InChI Key | IXDFKSTVUCNJBN-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=C(C=C4C5=C6C(=CC(=C7C6=C(C=C5)C(=O)C8=CC=CC=C87)Cl)C9=C4C3=C(C2=O)C=C9)Cl |
Canonical SMILES | C1=CC=C2C(=C1)C3=C(C=C4C5=C6C(=CC(=C7C6=C(C=C5)C(=O)C8=CC=CC=C87)Cl)C9=C4C3=C(C2=O)C=C9)Cl |
Appearance | Solid powder |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
C.I. Vat Violet 1, systematically named 5,14-dichlorobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, belongs to the anthraquinone vat dye class. Its planar polycyclic structure features two chlorine substituents at positions 5 and 14, enhancing electron-withdrawing effects that stabilize the chromophore . The conjugated π-system extends across five fused aromatic rings, contributing to its intense coloration (λmax ≈ 580 nm in sulfuric acid) .
Table 1: Key Physicochemical Parameters of C.I. Vat Violet 1
Property | Value |
---|---|
Molecular Formula | C₃₄H₁₄Cl₂O₂ |
Molar Mass (g/mol) | 525.38 |
Density (g/cm³) | 1.3948 (estimated) |
Refractive Index | 1.912 |
Solubility in Water | Insoluble |
Solubility in Pyridine | Slightly soluble |
λmax in H₂SO₄ | 580 nm (green→purple transition) |
Spectroscopic and Solubility Behavior
In concentrated sulfuric acid, C.I. Vat Violet 1 exhibits a characteristic green coloration, shifting to purple upon dilution due to protonation-deprotonation equilibria . The leuco form, generated via reduction with sodium hydrosulfite (Na₂S₂O₄) under alkaline conditions, displays a blue hue in solution (pH > 10) . Solubility tests reveal negligible dissolution in acetone (<0.1 mg/mL) but moderate uptake in tetralin (23 mg/mL at 25°C) .
Synthesis and Industrial Production
Synthetic Pathway
Industrial synthesis proceeds through three stages:
-
Bromination: Benzoanthrone undergoes electrophilic bromination at positions 3 and 12 using Br₂/FeCl₃ (yield: 78–82%) .
-
Vulcanization: The dibrominated intermediate reacts with sulfur at 180–200°C, forming a thioether-bridged structure .
-
Chlorination: Treatment with Cl₂ gas in nitrobenzene introduces chlorine atoms, followed by oxidative cyclization to yield the final product .
Optimization Challenges
Key issues include:
-
Byproduct Formation: Over-chlorination generates tetrachloro derivatives (up to 12% yield loss) .
-
Solvent Recovery: Nitrobenzene, a high-boiling solvent (210°C), requires energy-intensive distillation for reuse .
-
Catalyst Deactivation: Zinc chloride catalysts lose activity after 5–7 batches due to chloride poisoning .
Dyeing Mechanisms and Textile Applications
Redox-Based Dyeing Process
-
Reduction: Sodium hydrosulfite (2–4 g/L) and NaOH (6–8 g/L) reduce the dye to its leuco form at 60°C :
-
Adsorption: The leuco compound diffuses into cellulose fibers (K = 1.8 × 10³ L/mol at pH 12) .
-
Oxidation: Atmospheric oxygen regenerates the insoluble pigment within the fiber matrix .
Performance Metrics
Environmental Fate and Photodegradation
Aquatic Persistence
EPA studies demonstrate a first-order photodegradation rate constant (k) of 0.028 h⁻¹ in water at 50°C, corresponding to a half-life (t₁/₂) of 24.7 hours . Under natural sunlight, degradation accelerates (t₁/₂ = 18.3 hours) due to UV-mediated radical formation .
Table 2: Photodegradation Kinetics of C.I. Vat Violet 1
Condition | k (h⁻¹) | t₁/₂ (h) | Source |
---|---|---|---|
Lab (50°C, UV lamp) | 0.028 | 24.7 | EPA Study |
Sunlight (25°C) | 0.038 | 18.3 | EPA Study |
Ecotoxicological Impacts
-
Algal Toxicity: EC₅₀ = 12.4 mg/L (72h, Chlorella vulgaris) .
-
Bioaccumulation: Log Kow = 3.8 predicts moderate accumulation in aquatic organisms .
Comparative Analysis with Analogous Vat Dyes
Hue and Performance Trade-offs
Compared to C.I. Pigment Violet 23, Vat Violet 1 exhibits 15% greater redness (Δa* = +3.2 in CIELAB space) but lower thermal stability (decomposition at 220°C vs. 245°C) .
Table 3: Key Comparisons of Anthraquinone Vat Dyes
Dye | λmax (nm) | Light Fastness | Wash Fastness |
---|---|---|---|
C.I. Vat Violet 1 | 580 | 7–8 | 4–5 |
C.I. Vat Blue 18 | 620 | 6–7 | 3–4 |
C.I. Vat Red 1 | 520 | 5–6 | 4 |
Cost-Effectiveness
-
Raw Material Costs: $23.50/kg vs. $18.20/kg for Vat Blue 18 .
-
Color Yield: 15% higher than Vat Brown 3 at equivalent concentrations .
Emerging Applications and Research Frontiers
Photonic Crystals
Recent trials incorporate Vat Violet 1 into SiO₂ opal matrices, achieving stop-band modulation between 550–600 nm (Δλ = 12 nm/V).
Bioplastic Coloration
Polyhydroxyalkanoate (PHA) composites show 94% color retention after 500h UV exposure, outperforming conventional PET substrates .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume